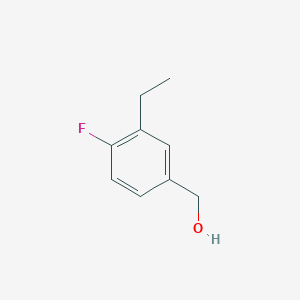

(3-Ethyl-4-fluorophenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-ethyl-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBNGPVWQXDDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648123 | |

| Record name | (3-Ethyl-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135253-08-5 | |

| Record name | (3-Ethyl-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of (3-Ethyl-4-fluorophenyl)methanol, providing precise information about the connectivity of atoms, the carbon framework, and the chemical environment of the fluorine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Connectivity

¹H NMR spectroscopy provides valuable insights into the proton environments within the this compound molecule. The chemical shifts (δ) and spin-spin coupling patterns are instrumental in assigning the different types of protons.

Key spectral data reveals the following assignments:

A triplet signal observed around 1.25 ppm is characteristic of the methyl (CH₃) protons of the ethyl group.

A quartet appearing at approximately 2.60 ppm corresponds to the methylene (B1212753) (CH₂) protons of the ethyl group.

A singlet at about 4.65 ppm is assigned to the methylene protons of the hydroxymethyl (CH₂OH) group.

A multiplet in the region of 7.10–7.35 ppm represents the three aromatic protons.

The splitting patterns of the ethyl group protons, a triplet for the methyl group and a quartet for the methylene group, are a classic example of vicinal coupling. The complexity of the aromatic proton signals arises from coupling with the adjacent fluorine atom, with a typical ³JH-F coupling constant in the range of 8–10 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.25 | Triplet | 3H |

| CH₂ (ethyl) | 2.60 | Quartet | 2H |

| CH₂OH | 4.65 | Singlet | 2H |

| Aromatic protons | 7.10–7.35 | Multiplet | 3H |

| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound.

The following chemical shifts are typically observed:

The methyl carbon of the ethyl group resonates at approximately 15.2 ppm.

The methylene carbon of the ethyl group appears around 28.7 ppm.

The hydroxymethyl carbon gives a signal at about 64.4 ppm.

The aromatic carbons produce signals in the range of 115.5–136.6 ppm.

A characteristic doublet at a significantly downfield shift of about 161.1 ppm, with a large one-bond carbon-fluorine coupling constant (¹JC-F) of 245 Hz, is indicative of the carbon atom directly bonded to the fluorine atom.

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling (J, Hz) |

| CH₃ (ethyl) | 15.2 | |

| CH₂ (ethyl) | 28.7 | |

| CH₂OH | 64.4 | |

| Aromatic carbons | 115.5–136.6 | |

| C-F | 161.1 | ¹JC-F = 245 |

| Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum typically shows a single signal, confirming the presence of a single fluorine environment in the molecule. This singlet is reported to appear at a chemical shift of approximately -114.9 ppm. The absence of coupling in the ¹⁹F spectrum simplifies the analysis and provides a clear indication of the fluorine's electronic surroundings.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Elucidating Complex Structures

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spin systems and elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. For instance, it would link the ¹H signal of the CH₂OH group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. youtube.com It is particularly useful for connecting different functional groups. For example, HMBC can show correlations from the CH₂OH protons to the aromatic carbons, and from the ethyl group protons to the aromatic ring, confirming the substitution pattern. In aromatic systems, the three-bond (³J) coupling is often stronger than the two-bond (²J) coupling, which can aid in assignment. youtube.com

Diffusion-Ordered Spectroscopy (DOSY) and ¹⁹F NMR Diffusion Measurements for Solution Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method can provide insights into the size and shape of molecules in solution, as well as information about aggregation or complex formation. While specific DOSY studies on this compound are not widely reported in the available literature, this technique could be employed to study its self-association or interaction with other molecules in solution.

Furthermore, ¹⁹F NMR diffusion measurements can be a valuable tool. By measuring the diffusion coefficient of the fluorine-containing molecule, one can gain information about its hydrodynamic radius and how it is influenced by the solvent and temperature. This can be particularly useful in understanding the behavior of fluorinated compounds in biological or material science contexts.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum displays several key absorption bands:

A broad band in the region of 3300–3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicating hydrogen bonding.

A strong absorption around 1100 cm⁻¹ is assigned to the C-F stretching vibration.

Bands in the 1600 and 1500 cm⁻¹ regions are attributed to the C=C stretching vibrations of the aromatic ring.

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 3300–3500 |

| C-F stretch | 1100 |

| Aromatic C=C stretch | 1600, 1500 |

| Table 3: Key Infrared Absorption Bands for this compound. |

These vibrational modes are consistent with the presence of the hydroxyl, fluoro, and substituted phenyl moieties within the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group, the aromatic ring, the ethyl group, and the carbon-fluorine bond.

The most prominent feature in the spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. nist.gov In dilute solutions, a sharper, free O-H stretch may be observed around 3600 cm⁻¹. cdnsciencepub.com The presence of substituents on the benzyl (B1604629) alcohol can lead to a complex ν(OH) region, sometimes showing multiple bands that indicate the presence of different molecular conformers. nih.gov Aromatic C-H stretching vibrations are anticipated as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups are expected to appear just below 3000 cm⁻¹. theaic.org The stretching vibration of the C-O bond in the primary alcohol is typically found in the 1050-1250 cm⁻¹ range. theaic.org The carbon-fluorine (C-F) stretch is expected in the region of 1000-1400 cm⁻¹, and various aromatic C=C ring stretching vibrations will produce a set of bands between 1400 and 1600 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (Broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethyl & Methylene | C-H Stretch | 2850 - 2970 |

| Aromatic Ring | C=C Ring Stretch | 1400 - 1600 |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 |

| Primary Alcohol | C-O Stretch | 1050 - 1250 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and symmetric vibrations that may be weak in the IR spectrum.

Aromatic compounds typically show a strong ring breathing mode in their Raman spectra. theaic.org For the title compound, prominent bands are expected for the aromatic C-H stretching vibrations around 3050-3100 cm⁻¹ and aliphatic C-H stretches from the ethyl and methylene groups between 2850 and 3000 cm⁻¹. theaic.org The phenyl ring stretching modes are anticipated in the 1250-1620 cm⁻¹ region. theaic.org The C-F bond also gives rise to a Raman signal, though its intensity can vary. The technique is valuable for providing a detailed fingerprint of the molecule, aiding in structural confirmation.

Table 2: Predicted Raman Shifts for this compound

| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3050 - 3100 |

| Ethyl & Methylene | C-H Stretch | 2850 - 3000 |

| Methylene (-CH₂) | Scissoring | 1440 - 1470 |

| Aromatic Ring | Ring Stretching | 1250 - 1620 |

| Phenyl Ring | Ring Breathing Mode | ~1000 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. chemrxiv.org For this compound, the molecular formula is C₉H₁₁FO. chemsynthesis.com HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm), allowing it to be distinguished from other potential compounds that may have the same nominal mass but a different elemental composition. pnnl.gov This high level of precision is crucial for confirming the identity of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Attribute | Value |

| Molecular Formula | C₉H₁₁FO |

| Nominal Mass | 154 amu |

| Monoisotopic (Exact) Mass | 154.07938 u |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 155.08726 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides valuable structural information. For aromatic alcohols like benzyl alcohol, characteristic fragmentation pathways include the loss of a hydrogen atom, a hydroxyl radical (•OH), or a water molecule. slideshare.net

In the case of this compound, the molecular ion ([C₉H₁₁FO]⁺•) at m/z 154 would be expected to undergo several key fragmentations. A common pathway for benzyl alcohols is the loss of the hydroxyl group to form a stable benzylic-type cation. Another significant fragmentation could involve the loss of a water molecule. The ethyl substituent may undergo cleavage, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). The analysis of these fragmentation pathways helps to piece together the molecule's structure and confirm the connectivity of its atoms. A notable fragmentation of benzyl alcohol itself involves rearrangement to a hydroxy tropylium (B1234903) ion. slideshare.netstackexchange.com

Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 154 | [M-H]⁺ | H• | 153 |

| 154 | [M-OH]⁺ | •OH | 137 |

| 154 | [M-H₂O]⁺• | H₂O | 136 |

| 154 | [M-CH₃]⁺ | •CH₃ | 139 |

| 154 | [M-CH₂OH]⁺ | •CH₂OH | 123 |

High-Resolution Gas-Phase Spectroscopy

High-resolution spectroscopic methods applied to molecules in the gas phase can provide extraordinarily detailed information about molecular structure, free from the complicating effects of solvent or crystal packing forces.

Rotationally Resolved Electronic Spectroscopy for Conformational Studies

Rotationally resolved electronic spectroscopy is a powerful gas-phase technique used to determine the precise three-dimensional structures of different stable conformers of a molecule. By analyzing the fine rotational structure superimposed on an electronic transition, it is possible to determine the molecule's moments of inertia with very high precision. These, in turn, are directly related to the geometric arrangement of the atoms.

For a flexible molecule like this compound, several conformers are expected to exist due to rotation around single bonds. The primary sources of conformational isomerism are the rotation about the C(ring)-C(methylene) bond and the C(ring)-C(ethyl) bond. Computational studies on similar benzyl alcohols show that the orientation of the -CH₂OH group relative to the phenyl ring is a key determinant of conformational energy. nih.govnih.gov The presence of an ortho-substituent, in this case, the ethyl group, can influence the preferred orientation of the hydroxymethyl group. researchgate.net This high-resolution technique would be capable of distinguishing between different conformers, such as those where the ethyl group is oriented towards or away from the hydroxymethyl group, providing definitive experimental data on the molecule's preferred shapes in the isolated state.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of this writing, no experimental X-ray crystal structure for this compound has been reported in the scientific literature. However, by examining the crystal structures of analogous fluorinated aromatic alcohols and benzyl alcohol derivatives, we can infer the likely solid-state architecture and intermolecular interactions that would govern its crystal packing. nih.govresearchgate.netrsc.org

The molecular structure in the solid state would be primarily dictated by the formation of intermolecular hydrogen bonds involving the hydroxyl group of the hydroxymethyl moiety. This is a common and dominant feature in the crystal structures of aromatic alcohols. wikipedia.org It is expected that the hydroxyl groups would act as both hydrogen bond donors and acceptors, leading to the formation of extended chains or networks of molecules.

The presence of the fluorine atom introduces the possibility of other non-covalent interactions, such as C–H···F hydrogen bonds or halogen bonding, which could further influence the crystal packing. The ethyl group, being largely non-polar, would likely engage in weaker van der Waals interactions.

Table 2: Expected Crystallographic Data for this compound (Note: This table is based on typical values for analogous compounds, as no experimental data exists for the title compound.)

| Parameter | Expected Characteristic | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |

| Hydrogen Bonding Motif | O–H···O | Primary interaction forming chains or sheets of molecules. |

| O···O Distance | ~2.7 - 2.9 Å | Typical distance for hydrogen bonds between alcohol moieties. |

| Other Intermolecular Contacts | C–H···F, C–H···π | Weaker interactions that contribute to the stability of the crystal packing. |

Chemical Reactivity and Mechanistic Investigations

Transformations of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group attached to the benzene (B151609) ring is a key site for various functional group interconversions, including oxidation, reduction, esterification, and etherification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol of (3-Ethyl-4-fluorophenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 3-ethyl-4-fluorobenzaldehyde, or the carboxylic acid, 3-ethyl-4-fluorobenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are well-suited for this transformation, often providing good yields without over-oxidation to the carboxylic acid. sciencemadness.orgajgreenchem.comrsc.org The use of activated MnO₂ is particularly effective for the oxidation of benzylic alcohols. sciencemadness.orgrsc.org These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature. rsc.org

For the synthesis of 3-ethyl-4-fluorobenzoic acid, stronger oxidizing agents are required. youtube.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). researchgate.net These reactions often necessitate more vigorous conditions, such as heating, to drive the reaction to completion.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) or MnO₂ | 3-Ethyl-4-fluorobenzaldehyde | Selective Oxidation |

| This compound | Potassium permanganate (KMnO₄) or CrO₃ | 3-Ethyl-4-fluorobenzoic acid | Full Oxidation |

Reduction Reactions to Arylmethanes

The benzyl alcohol group can be completely reduced to a methyl group, yielding the corresponding arylmethane, 1-ethyl-2-fluoro-4-methylbenzene. This type of deoxygenation reaction is a valuable transformation in organic synthesis for the removal of a functional group.

Several methods are available for the reduction of benzylic alcohols. A common approach involves a two-step process: conversion of the alcohol to a more reactive intermediate, such as a tosylate or a benzyl halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere can also effect this transformation, although this may sometimes require harsher conditions.

Table 2: Plausible Reduction of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. TsCl, pyridine; 2. LiAlH₄ | 1-Ethyl-2-fluoro-4-methylbenzene | Reduction |

| This compound | H₂, Pd/C | 1-Ethyl-2-fluoro-4-methylbenzene | Catalytic Hydrogenolysis |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily participates in esterification and etherification reactions.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govmasterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, the alcohol or the carboxylic acid is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For instance, reacting this compound with acetic acid would yield (3-ethyl-4-fluorophenyl)methyl acetate. quora.com

Etherification can be accomplished via the Williamson ether synthesis. wikipedia.orgkhanacademy.orgyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comlibretexts.org This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com For example, treatment of this compound with sodium hydride followed by methyl iodide would produce 1-(ethoxymethyl)-3-ethyl-4-fluorobenzene.

Table 3: Potential Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Base | Product |

|---|---|---|---|

| Fischer Esterification | This compound, Acetic Acid | H₂SO₄ (catalytic) | (3-Ethyl-4-fluorophenyl)methyl acetate |

| Williamson Ether Synthesis | This compound, Methyl Iodide | Sodium Hydride (NaH) | 1-(Ethoxymethyl)-3-ethyl-4-fluorobenzene |

Reactions Involving the Aromatic Ring

The reactivity of the benzene ring in this compound is influenced by its three substituents: the ethyl group, the fluorine atom, and the hydroxymethyl group. These groups dictate the regioselectivity of substitution reactions on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on aryl fluorides is a known process, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the fluorine atom is a potential leaving group for such a reaction. However, the presence of the electron-donating ethyl group and the weakly deactivating hydroxymethyl group makes the ring less susceptible to nucleophilic attack compared to systems with strong electron-withdrawing groups like nitro groups. masterorganicchemistry.com

Therefore, SₙAr reactions on this compound would likely require harsh conditions, such as high temperatures and strong nucleophiles. A more contemporary approach could involve photoredox catalysis, which has been shown to enable the nucleophilic substitution of unactivated fluoroarenes under milder conditions. nih.gov In such a reaction, a nucleophile would displace the fluorine atom to yield a new substituted derivative.

Table 4: Plausible Nucleophilic Aromatic Substitution

| Reaction Type | Nucleophile | Conditions | Potential Product |

|---|---|---|---|

| SₙAr | RO⁻ (alkoxide) | High Temperature or Photoredox Catalyst | (3-Ethyl-4-alkoxyphenyl)methanol |

| SₙAr | R₂NH (amine) | High Temperature or Photoredox Catalyst | (4-(Dialkylamino)-3-ethylphenyl)methanol |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene and its derivatives. The outcome of such a reaction on this compound is determined by the cumulative directing effects of the existing substituents.

-CH₂CH₃ (Ethyl): An activating, ortho, para-director.

-F (Fluoro): A deactivating, ortho, para-director. youtube.com

-CH₂OH (Hydroxymethyl): A weakly deactivating, meta-director.

The directing effects of these groups are as follows: The ethyl group strongly directs incoming electrophiles to its ortho (position 2) and para (position 6, which is blocked) positions. The fluorine atom directs to its ortho (position 5) and para (position 2) positions. The hydroxymethyl group directs to its meta positions (positions 2 and 6).

Considering these combined effects, the most likely positions for electrophilic attack are position 2 and position 5. Position 2 is favored by the ethyl and hydroxymethyl groups, while position 5 is favored by the fluorine and is ortho to the activating ethyl group. Steric hindrance may also play a role in determining the final product ratio. For example, nitration of the closely related 1-ethyl-2-fluorobenzene (B140242) yields a mixture of products, with substitution occurring at various positions. nih.govstackexchange.com A plausible nitration of this compound would likely yield a mixture of 1-(hydroxymethyl)-2-ethyl-3-fluoro-6-nitrobenzene and 1-(hydroxymethyl)-4-ethyl-5-fluoro-2-nitrobenzene.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of 1-(hydroxymethyl)-2-ethyl-3-fluoro-6-nitrobenzene and 1-(hydroxymethyl)-4-ethyl-5-fluoro-2-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Mixture of acylated products at positions 2 and 5 |

| Bromination | Br₂, FeBr₃ | Mixture of brominated products at positions 2 and 5 |

Oligomerization and Polymerization Processes

This compound can undergo self-condensation reactions to form oligomers and polymers, primarily through the formation of poly(phenylenemethylene) and poly(benzyl ether) structures. These reactions are typically catalyzed by acids or other activating agents.

The synthesis of poly(phenylenemethylene) (PPM) and its analogs from benzyl alcohol derivatives is a well-established process that typically proceeds via acid-catalyzed electrophilic aromatic substitution. In the case of this compound, the reaction would involve the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a stabilized benzylic carbocation. This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring of another monomer molecule.

The general scheme for the acid-catalyzed polymerization of a substituted benzyl alcohol to a poly(phenylenemethylene) analog is as follows:

Step 1: Formation of the Benzylic Cation

This compound is protonated by an acid (H⁺), and subsequently loses water to form a resonance-stabilized benzylic carbocation.

Step 2: Electrophilic Aromatic Substitution

The benzylic carbocation attacks the aromatic ring of another this compound molecule. The ethyl group at the meta position and the fluorine atom at the para position will direct the substitution to the ortho and para positions relative to the hydroxymethyl group.

Step 3: Propagation

The process repeats, leading to the formation of a poly(phenylenemethylene) chain with a random mixture of ortho and para linkages.

Various acid catalysts can be employed for this type of polymerization, including Brønsted acids like sulfuric acid and hydrofluoric acid, as well as Lewis acids such as SnCl₄, FeCl₃, and AlCl₃. mdpi.com The choice of catalyst and reaction conditions can influence the molecular weight and properties of the resulting polymer. For instance, polymerization of benzyl alcohol in anhydrous hydrogen fluoride (B91410) has been shown to yield soluble PPM with a degree of polymerization of about 20. kpi.ua

| Parameter | Description | Relevance to this compound |

| Monomer | Benzyl alcohol or its derivatives | This compound serves as the monomer unit. |

| Catalyst | Brønsted or Lewis acids | The reactivity will be influenced by the electronic effects of the ethyl and fluoro substituents. |

| Polymer Structure | Poly(phenylenemethylene) with mixed ortho and para linkages | The substitution pattern on the phenyl ring of the monomer will dictate the regiochemistry of the polymer. |

Alternatively, under different reaction conditions, this compound can undergo self-condensation to form poly(benzyl ether)s. This reaction typically involves the formation of an ether linkage between the benzylic carbon of one monomer and the hydroxyl group of another. This process can also be catalyzed by acids or bases.

In an acid-catalyzed mechanism, the benzylic carbocation formed can be attacked by the oxygen atom of the hydroxyl group of another monomer molecule, leading to the formation of a dibenzyl ether linkage. Repetition of this step results in a poly(benzyl ether) chain.

Base-catalyzed etherification, such as the Williamson ether synthesis, could also be adapted for polymerization. This would involve deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.

A study on the synthesis of hyperbranched polyfluorinated benzyl ether polymers utilized a potassium carbonate base and a phase transfer catalyst. epa.gov This suggests that similar conditions could be applied to the polymerization of this compound. The synthesis of poly(aryl benzyl ether) dendrimers has also been achieved through iterative condensation and reduction sequences. acs.orgresearchgate.net

| Reaction Type | Catalyst | Key Intermediate | Resulting Polymer |

| Acid-catalyzed Polycondensation | H⁺ | Benzylic carbocation | Poly(benzyl ether) |

| Base-catalyzed Polycondensation | Base (e.g., K₂CO₃) | Alkoxide | Poly(benzyl ether) |

Reaction Kinetics and Thermodynamics

The kinetics of the polymerization of benzyl alcohol derivatives are often complex and can be influenced by factors such as catalyst concentration, temperature, and solvent. For the acid-catalyzed polymerization of tribenzylborate to poly(phenylene methylene), the reaction was found to follow first-order kinetics with respect to the monomer and 0.7th order with respect to the acid concentration. researchgate.net The polymerization of benzyl alcohol in the gas phase over a Y zeolite catalyst was described by a Langmuir-Hinshelwood type mechanism. u-szeged.hu

Thermodynamically, the polymerization of most monomers is an exothermic process, driven by the conversion of weaker π-bonds to stronger σ-bonds. libretexts.org The enthalpy of reaction (ΔH) for such processes is typically negative. The entropy change (ΔS) for polymerization is generally negative as well, due to the loss of translational freedom as monomers are incorporated into a polymer chain. libretexts.org

The Gibbs free energy of polymerization (ΔG) is given by the equation: ΔG = ΔH - TΔS

For polymerization to be spontaneous, ΔG must be negative. Since ΔS is negative, the -TΔS term is positive, meaning that at high enough temperatures (the ceiling temperature), ΔG can become positive, and polymerization will no longer be favorable.

While specific thermodynamic data for this compound is not available, data for benzyl alcohol can provide an estimate. The standard enthalpy of formation of liquid benzyl alcohol is approximately -154.5 kJ·mol⁻¹. acs.org

| Thermodynamic Parameter | General Trend in Polymerization | Implication for this compound Polymerization |

| Enthalpy (ΔH) | Negative (Exothermic) | The reaction is expected to release heat. |

| Entropy (ΔS) | Negative | The system becomes more ordered. |

| Gibbs Free Energy (ΔG) | Becomes less negative with increasing temperature | Polymerization is favored at lower temperatures. |

Elucidation of Reaction Mechanisms and Intermediates

The reaction pathway can be summarized as:

Initiation: Protonation of the hydroxyl group and loss of water to form the (3-ethyl-4-fluorophenyl)methyl cation.

Propagation:

For PPM formation: Electrophilic attack of the carbocation on the aromatic ring of another monomer.

For Poly(benzyl ether) formation: Nucleophilic attack of a monomer's hydroxyl group on the carbocation.

Termination: This can occur through various pathways, such as reaction with a nucleophile in the reaction mixture or deprotonation.

Recent studies have also proposed radical mechanisms for the condensation of benzylic alcohols under certain conditions, particularly with strong bases like potassium tert-butoxide. rsc.org These radical pathways could potentially be relevant for the polymerization of this compound under basic conditions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and geometry of (3-Ethyl-4-fluorophenyl)methanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely at the B3LYP/6-31++G(d,p) level of theory, would be employed to determine its optimized geometry and various electronic properties.

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-F bond length is expected to be around 1.35 Å, and the C-O bond of the methanol (B129727) group approximately 1.43 Å. The electronic properties that can be calculated include the dipole moment, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps. The MEP map would visualize the electron density distribution, highlighting the electronegative fluorine and oxygen atoms as regions of negative potential and the hydroxyl proton as a region of positive potential. These calculations are foundational for understanding the molecule's reactivity and intermolecular interactions. epstem.net

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.43 Å |

| Dihedral Angle (HO-C-C-C) | ~60° |

| HOMO-LUMO Energy Gap | Specific value requires calculation |

Note: The values presented are based on analogous molecules and require specific calculations for this compound.

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods, while computationally more intensive than DFT, provide a more rigorous treatment of electron correlation. High-level ab initio calculations would refine the geometric parameters and electronic properties obtained from DFT. They are particularly valuable for benchmarking the accuracy of DFT results and for studying systems where electron correlation plays a crucial role. For instance, they can provide more precise predictions of interaction energies and reaction barriers. chemrxiv.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and hydroxymethyl groups necessitates a thorough conformational analysis.

The rotation of the hydroxymethyl (-CH2OH) group relative to the phenyl ring is a key conformational feature. A potential energy surface (PES) can be generated by systematically rotating the dihedral angle defined by the C-C-O-H atoms. This analysis would likely reveal the most stable conformer, where the -OH group is oriented to minimize steric hindrance and potentially engage in weak intramolecular interactions. The energy barriers between different rotational conformers can also be determined from the PES, providing insight into the flexibility of this group at different temperatures. acs.org Studies on similar molecules like 2-phenylethyl alcohol show that gauche and anti-conformers arise from such rotations. acs.org

Table 2: Types of Intermolecular Interactions in this compound

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Strongest intermolecular force, involving the -OH group. youtube.comyoutube.com |

| Dipole-Dipole Interactions | Arise from the permanent dipole moment of the molecule. |

| London Dispersion Forces | Weak forces due to temporary fluctuations in electron density. libretexts.org |

| C-H···F Interactions | Weak hydrogen bonds involving the fluorine atom. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

By simulating the system at different temperatures, one could observe conformational transitions, such as the rotation of the ethyl and hydroxymethyl groups. In a simulated solution, the formation and breaking of hydrogen bonds with solvent molecules could be monitored. In the solid state, MD can be used to study crystal packing and predict mechanical properties. mdpi.com The trajectories from MD simulations can also be used to calculate various thermodynamic properties and to visualize the dynamic behavior of the molecule. chemrxiv.org

Structure-Reactivity and Structure-Property Relationship Studies

Computational studies are pivotal in modern chemistry, providing deep insights into the relationships between a molecule's structure and its reactivity and properties. For this compound, these theoretical approaches can predict its behavior, guide synthetic efforts, and elucidate its potential applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net These models are fundamental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. wikipedia.org The underlying principle is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features.

A hypothetical QSAR study for a series of analogs of this compound targeting a specific biological endpoint, such as enzyme inhibition, would involve several key steps. First, a dataset of molecules with known activities (e.g., IC₅₀ values) would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. pharmatutor.orgtaylorandfrancis.com

Commonly used descriptors in QSAR studies for aromatic compounds include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. ucsb.edu

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds. ijpsr.com

Electronic Descriptors: Such as Hammett constants or quantum chemically-derived charges on specific atoms, which describe the electron-donating or withdrawing nature of substituents. ucsb.edu

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed that takes the form of an equation linking the biological activity to the most relevant descriptors. nih.gov For instance, a hypothetical QSAR model for a series of substituted phenylmethanols might look like:

log(1/IC₅₀) = a(LogP) - b(TPSA) + c*(MR) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model would then undergo rigorous validation to ensure its statistical robustness and predictive power for new compounds. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogs This table presents illustrative data for a hypothetical QSAR study. The values are not based on experimental results.

| Compound | Analog of this compound | LogP | Molar Refractivity (cm³/mol) | TPSA (Ų) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|---|

| 1 | This compound | 2.15 | 42.5 | 20.2 | 150 |

| 2 | (3-Methyl-4-fluorophenyl)methanol | 1.70 | 37.9 | 20.2 | 250 |

| 3 | (3-Ethyl-4-chlorophenyl)methanol | 2.50 | 45.8 | 20.2 | 120 |

| 4 | (4-Fluorophenyl)methanol | 1.25 | 33.3 | 20.2 | 500 |

| 5 | (3-Ethylphenyl)methanol | 2.00 | 41.9 | 20.2 | 300 |

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) models establish a mathematical link between a molecule's structure and its physicochemical properties. wikipedia.org Instead of biological activity, QSPR predicts properties like boiling point, melting point, solubility, or chromatographic retention times. rsc.orgresearchgate.net These predictions are invaluable in chemical engineering, environmental science, and materials science for assessing the behavior of compounds without the need for extensive experimental measurements.

For this compound, a QSPR study could be developed to predict a key physical property, such as its aqueous solubility. The process mirrors that of QSAR, involving the calculation of molecular descriptors for a set of related compounds with known solubility data. The resulting QSPR equation can then be used to estimate the solubility of other structurally similar fluorinated aromatic compounds. nih.gov Descriptors influencing properties like solubility often relate to polarity, molecular size, and hydrogen bonding capacity.

A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (LogP) for fluorinated benzyl (B1604629) alcohols might be represented by an equation incorporating descriptors such as the number of fluorine atoms, molecular weight, and solvent-accessible surface area.

Table 2: Hypothetical QSPR Data for Predicting Physicochemical Properties of this compound This table presents illustrative data for a hypothetical QSPR study. The values are not based on experimental results.

| Compound | Molecular Weight (g/mol) | Number of H-Bond Donors | Number of H-Bond Acceptors | Hypothetical Predicted Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 154.18 | 1 | 1 | 235.5 |

| (4-Fluorophenyl)methanol | 126.12 | 1 | 1 | 205.1 |

| Benzyl alcohol | 108.14 | 1 | 1 | 205.3 |

| (3-Ethyl-4-chlorophenyl)methanol | 170.63 | 1 | 1 | 245.8 |

| (3,4-Difluorophenyl)methanol | 144.11 | 1 | 1 | 202.4 |

Machine Learning Approaches for Chemical Feature Decoding and Design

Machine learning (ML) has emerged as a transformative tool in drug discovery and chemical research, capable of analyzing vast datasets to uncover complex patterns that are not apparent through traditional analysis. nih.govnih.govdrugpatentwatch.com In the context of this compound, ML algorithms can be employed to decode the intricate relationship between its structural features and its observed properties or activities. biomedres.uscbirt.net

Unlike traditional QSAR/QSPR models that often rely on pre-selected, human-interpretable descriptors, ML models, particularly deep learning architectures, can learn representations directly from the molecular structure (e.g., from a graph or SMILES string representation). nih.gov These learned embeddings capture subtle, high-dimensional features that drive a compound's behavior. nih.gov

For chemical feature decoding, an ML model could be trained on a large library of diverse compounds, including many fluorinated aromatics, with associated experimental data. The trained model could then be used to analyze this compound and identify which substructures or atomic features are most influential for a given endpoint. For instance, techniques like SHAP (SHapley Additive exPlanations) can be used to quantify the positive or negative contribution of the ethyl group, the fluorine atom, and the hydroxymethyl group to a predicted activity.

This detailed feature understanding directly fuels rational molecular design. nih.gov If the model indicates that the fluorine atom at the 4-position is critical for activity but the ethyl group at the 3-position has a minor negative impact, a medicinal chemist could be guided to synthesize analogs where the ethyl group is replaced by other substituents to optimize the desired property. Furthermore, generative ML models can design entirely new molecules (de novo design) that are predicted to have high activity and favorable properties, exploring chemical space far more efficiently than through manual iteration. nih.gov

Table 3: Hypothetical Machine Learning Feature Importance for a Predicted Biological Activity of this compound This table illustrates a hypothetical output from a machine learning model, indicating the importance of different molecular fragments. The values are for explanatory purposes only.

| Molecular Feature/Fragment | Hypothetical Importance Score | Predicted Contribution to Activity |

|---|---|---|

| 4-Fluoro Substituent | 0.45 | Positive |

| Hydroxymethyl Group (-CH₂OH) | 0.30 | Positive |

| Aromatic Ring | 0.15 | Neutral |

| 3-Ethyl Substituent | 0.10 | Slightly Negative |

Advanced Applications and Research Potential in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate and Building Block

(3-Ethyl-4-fluorophenyl)methanol is a valuable building block in organic synthesis due to the reactivity of its benzylic alcohol group and the specific electronic and steric properties conferred by the ethyl and fluoro substituents. These features allow it to serve as a precursor and intermediate in the synthesis of a wide range of high-value chemicals.

Precursors for Specialty Chemicals

The strategic placement of the fluorine atom and the ethyl group on the aromatic ring makes this compound a desirable starting material for various specialty chemicals. The fluorine atom can influence properties such as lipophilicity, metabolic stability, and binding affinity of the final product, which is a sought-after characteristic in many industrial applications. Its derivatives are investigated for use in creating advanced materials where fluorine content is crucial for performance. For instance, it can be a precursor for certain types of liquid crystals or for molecules used in the electronics industry, where precise molecular architecture dictates physical properties.

Intermediates in Pharmaceutical Synthesis

In medicinal chemistry, the introduction of fluorine into a drug candidate molecule is a common strategy to enhance its pharmacological profile. This compound serves as a key intermediate for incorporating the 3-ethyl-4-fluorophenyl moiety into larger, more complex bioactive molecules. This structural motif is found in compounds designed to interact with specific biological targets.

For example, research into selective ligands for the dopamine (B1211576) transporter has involved the synthesis of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues. nih.gov While not a direct precursor, the synthesis of such complex molecules often relies on building blocks like fluorinated phenyl-alcohols. The synthesis of berotralstat, a drug used for preventing hereditary angioedema attacks, involves an intermediate, 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile, which shares a similar structural core. mdpi.com The synthesis of such intermediates often starts from commercially available materials like 3-ethylphenylamine and 4-fluorobenzaldehyde, highlighting the importance of fluorinated phenylmethanols and their amine analogues as building blocks in drug development.

Scaffolds for Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. The presence of a fluorine atom can increase the efficacy and metabolic stability of pesticides and herbicides. This compound and its derivatives serve as scaffolds for developing new agrochemicals. By modifying the alcohol group into other functionalities, chemists can synthesize libraries of related compounds for screening against various agricultural pests and weeds. The 3-ethyl-4-fluorophenyl group can be a key pharmacophore that interacts with a specific biological target in a pest species.

Development in Polymer and Materials Science

The unique electronic properties and the presence of fluorine make this compound an attractive monomer or modifying agent in the field of polymer and materials science.

Synthesis of Fluorinated Polymers with Tunable Properties

Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer in the synthesis of specialty polymers. For example, it can be converted into a corresponding acrylate (B77674) or methacrylate (B99206) monomer and then polymerized to yield polymers with a high refractive index and specific optical properties.

Research has focused on creating novel fluorinated amphiphilic block copolymers that can self-assemble into micelles in aqueous solutions. google.com These structures have potential applications as contrast agents in 19F magnetic resonance imaging (MRI), where the rarity of physiological fluorine allows for highly selective imaging. google.com The synthesis of such polymers often employs living free radical polymerization methods with fluorinated monomers to create well-defined block copolymers. google.com

Fabrication of Novel Functional Materials

Beyond polymers, this compound is a building block for other functional materials. Its derivatives are being explored for applications in organic electronics and photovoltaics. For instance, in the field of perovskite solar cells (PSCs), interface molecular passivation is a key strategy to reduce defects and enhance efficiency and stability. acs.org Small organic molecules, sometimes containing fluorine, are used as passivating agents. The molecular structure of this compound makes it a candidate for modification into molecules that can interact with and passivate the surface of perovskite films, potentially reducing charge recombination and improving device performance. acs.org

Research Findings Summary

| Area of Research | Key Findings | Potential Applications |

| Pharmaceutical Synthesis | Serves as a key building block for complex molecules with enhanced pharmacological profiles due to the fluorine atom. mdpi.com | Development of new therapeutic agents, including selective dopamine transporter ligands and enzyme inhibitors. nih.gov |

| Agrochemical Development | Acts as a structural scaffold for creating novel pesticides and herbicides with potentially increased efficacy and stability. | Crop protection and management. |

| Polymer Science | Can be used as a monomer for synthesizing fluorinated polymers with specific, tunable properties like high refractive index and thermal stability. google.com | Advanced optical materials, biomedical imaging agents (19F MRI). google.com |

| Materials Science | Derivatives can be used as passivating agents to reduce defects in perovskite solar cells, enhancing their efficiency and stability. acs.org | High-performance solar energy devices, organic electronics. |

Design and Synthesis of Molecular Probes for Chemical Biology

The interrogation and manipulation of biological systems at the molecular level often rely on meticulously designed chemical probes. These tools enable researchers to identify biological targets, elucidate mechanisms of action, and visualize molecular processes within the native cellular environment. The structural framework of this compound presents a versatile starting point for the synthesis of such probes, offering a phenyl ring that can be a core binding element and a benzylic alcohol that serves as a key handle for chemical modification.

Development of Photoreactive Ligands

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the biological targets of small molecules. nih.gov This method involves a ligand that, upon photoactivation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby interacting proteins. This permanently "tags" the target protein, allowing for its subsequent isolation and identification.

The this compound scaffold is a suitable candidate for derivatization into photoreactive ligands. The core phenyl group can be part of a pharmacophore that confers binding affinity and selectivity for a specific protein target. The critical component for PAL is the incorporation of a photoreactive moiety. Common photoreactive groups include aryl azides, benzophenones, and diazirines. The benzylic alcohol of this compound provides a convenient anchor point for synthetically attaching these functionalities.

For instance, the alcohol can be converted into a better leaving group, such as a tosylate or a halide, and subsequently displaced by an azide (B81097) to install a photoreactive aryl azide group if attached to an aromatic system, or an alkyl azide. Alternatively, the alcohol can be used as a nucleophile in an etherification or esterification reaction with a molecule already containing a benzophenone (B1666685) or a diazirine group. The choice of the photoreactive group and the linking strategy is crucial for ensuring that the final probe retains its binding affinity for the target protein and that the reactive species is generated efficiently upon photolysis. The ultimate goal is to create a covalent snapshot of the ligand-protein interaction in its native state. nih.gov

Incorporation into Click Chemistry Tags

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for conjugating molecules in complex biological environments. lumiprobe.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. thermofisher.comnih.gov This bio-orthogonal reaction allows for a two-step labeling approach: a biomolecule of interest is first metabolically or chemically tagged with one of the "click" handles (e.g., an azide), and then a detection probe bearing the complementary handle (e.g., an alkyne) is attached. researchgate.net

The this compound structure can be readily functionalized for use in click chemistry applications. The primary alcohol is a versatile synthetic handle for introducing either an azide or an alkyne group.

Synthetic Routes for Click-Enabled Probes:

Introduction of an Azide: A straightforward method involves a two-step procedure where the alcohol is first converted to an alkyl halide (e.g., a bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with sodium azide (NaN₃) via an Sₙ2 reaction yields the corresponding azido-functionalized molecule. This derivative can then be "clicked" onto any alkyne-containing reporter tag, such as a fluorophore or a biotin (B1667282) affinity label.

Introduction of an Alkyne: To install an alkyne handle, the alcohol can be deprotonated with a base and reacted with an electrophile containing a terminal alkyne, such as propargyl bromide, to form an ether linkage. Alternatively, the alcohol can be esterified with an alkyne-containing carboxylic acid.

The small size of the azide and alkyne groups is a key advantage, as their incorporation is less likely to disrupt the parent molecule's interaction with its biological target compared to bulkier labels. thermofisher.comthermofisher.com Once a molecule based on the this compound scaffold is equipped with a click handle, it can be used to tag target biomolecules, which are then readily detected or purified by clicking on a reporter molecule with the corresponding azide or alkyne partner. nih.gov

Future Research Directions and Emerging Opportunities for 3 Ethyl 4 Fluorophenyl Methanol

The landscape of chemical synthesis and drug discovery is undergoing a significant transformation, driven by demands for greater efficiency, sustainability, and precision. For specialized chemical building blocks like (3-Ethyl-4-fluorophenyl)methanol, a fluorinated aromatic alcohol, future research is poised to leverage cutting-edge technologies and methodologies. These emerging opportunities promise to refine its synthesis, expand its applications through novel derivatives, and deepen the fundamental understanding of its reaction kinetics and mechanisms. The following sections explore key areas of future research that hold considerable potential for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。